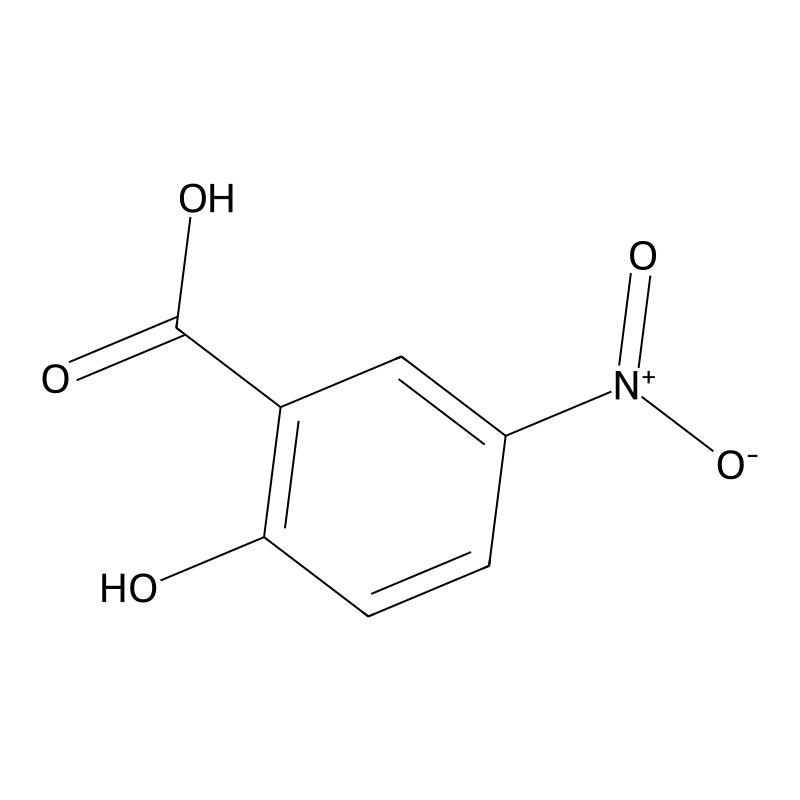

5-Nitrosalicylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry:

- Indicator: 5-NSA can act as a pH indicator, changing color depending on the acidity of a solution. It is yellow in acidic solutions and red in alkaline solutions . This property allows researchers to monitor and track changes in pH during various chemical reactions.

Organic Synthesis:

- Intermediate: 5-NSA serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides . Its presence introduces a nitro group and a carboxylic acid group, facilitating further chemical modifications.

Environmental Science:

- Biodegradation Studies: 5-NSA is used in biodegradation studies to assess the ability of microorganisms to break down various organic compounds. Its degradation rate can be monitored to evaluate the effectiveness of microbial communities in environmental remediation efforts .

Material Science:

- Sensor Development: Recent research explores 5-NSA's potential in developing sensors for detecting specific molecules. Its properties, like conductivity and interaction with target molecules, are under investigation for designing innovative sensors .

Other Applications:

5-Nitrosalicylic acid, also known as anilotic acid or 2-hydroxy-5-nitrobenzoic acid, is an organic compound with the molecular formula C₇H₅N₁O₅. It is a colorless, amorphous solid that is soluble in water and exhibits no distinct odor at room temperature . This compound serves as an important intermediate in organic synthesis and pharmaceuticals, particularly in the production of mesalazine, a drug used to treat inflammatory bowel diseases .

The primary method for synthesizing 5-nitrosalicylic acid involves the nitration of salicylic acid using a mixture of nitric acid and acetic acid. The reaction can be summarized as follows:

- Nitration Reaction:

The nitration process can be influenced by various factors such as temperature, concentration of reactants, and the presence of solvents. Studies indicate that different nitrating systems yield comparable results in terms of product formation, with the nitric acid/acetic acid system being noted for its efficiency and reduced waste generation .

5-Nitrosalicylic acid exhibits notable biological activities, particularly as an anti-inflammatory agent. Its derivative, mesalazine, is recognized for its effectiveness in treating ulcerative colitis and Crohn's disease. The mechanism of action involves inhibition of leukotriene synthesis and modulation of inflammatory mediators . Additionally, research suggests that 5-nitrosalicylic acid may have antioxidant properties and could play a role in protecting cells from oxidative stress .

Nitration Method

The most common synthesis method for 5-nitrosalicylic acid involves the nitration of salicylic acid using nitric acid in an acetic acid medium. This method allows for controlled nitration and minimizes by-product formation.

Hydrogenation Method

Another approach includes hydrogenating 5-nitrosalicylic acid to produce 5-aminosalicylic acid. This process typically employs catalysts such as palladium or platinum under specific conditions of temperature and pressure .

5-Nitrosalicylic acid has several applications across different fields:

- Pharmaceuticals: It is primarily used as an intermediate in the synthesis of mesalazine.

- Agrochemicals: The compound finds utility in developing herbicides and pesticides.

- Dyes: It serves as a precursor in the manufacture of various dyes.

- Research: Its derivatives are often studied for their potential therapeutic effects against various diseases .

Studies on the interactions involving 5-nitrosalicylic acid have highlighted its role in atmospheric chemistry. It has been identified as a significant contributor to particulate matter pollution, particularly during winter months due to its secondary formation from salicylic acids under high nitrogen oxides conditions . Furthermore, its interactions with other nitro compounds suggest it may influence the photochemical behavior of atmospheric aerosols.

Several compounds share structural similarities with 5-nitrosalicylic acid. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-Nitrosalicylic Acid | Isomer | Primarily formed from combustion emissions; weaker correlation with particulate matter compared to 5-nitrosalicylic acid. |

| Salicylic Acid | Parent Compound | Precursor to 5-nitrosalicylic acid; used in various medicinal applications. |

| 5-Aminosalicylic Acid | Hydrogenated Derivative | Active pharmaceutical ingredient; used directly in treating inflammatory bowel diseases. |

Unique Characteristics of 5-Nitrosalicylic Acid- Nitration Source: Primarily produced through secondary formation processes rather than direct emissions.

- Biological Activity: Exhibits anti-inflammatory properties distinct from its analogs, especially relevant in therapeutic contexts.

The study of substituted benzoic acids, including 5-NSA, traces its origins to early 20th-century organic chemistry. Early work focused on nitration reactions of salicylic acid to produce derivatives with enhanced reactivity. The synthesis of 5-NSA via nitration using calcium nitrate in acetic acid became a foundational method. By mid-century, its role in pharmaceuticals emerged, particularly as a precursor to mesalazine (5-ASA), which was first synthesized in the 1950s.

Recent advancements have expanded its applications beyond pharmaceuticals. For instance, 5-NSA is now utilized as a matrix in matrix-assisted laser desorption/ionization in-source decay (MALDI-ISD) for peptide sequencing and glycan analysis. This shift underscores its evolving significance in analytical chemistry.

Multidisciplinary Scientific Significance

5-NSA’s utility spans multiple disciplines:

Chemical Reactivity

5-NSA undergoes oxidation, reduction, and substitution reactions:

- Reduction: Hydrazine hydrate and Raney nickel catalyze conversion to 5-ASA, yielding 89% efficiency.

- Oxidation: Potassium permanganate oxidizes the nitro group, altering its electronic properties.

- Substitution: Electrophilic aromatic substitution replaces the nitro group under specific conditions.

Structural Relationship to Salicylic Acid Derivatives

5-NSA’s structure differs from other salicylic acid derivatives in nitro group positioning:

| Compound | Nitro Group Position | CAS Number | Primary Use |

|---|---|---|---|

| 5-NSA | Position 5 | 96-97-9 | Mesalazine synthesis, MALDI-MSI |

| 3-Nitrosalicylic Acid | Position 3 | 609-02-9 | Dye intermediates |

| 5-Aminosalicylic Acid | Position 5 (NH₂) | 89-57-6 | Inflammatory bowel disease treatment |

The nitro group’s electron-withdrawing nature enhances acidity (pKa ~2.14) and influences solubility in polar solvents.

Contemporary Research Paradigms and Challenges

Modern research focuses on:

- Sustainable Synthesis: Transitioning from traditional nitration to eco-friendly methods, such as tert-butyl hydroperoxide and copper bromide catalysis.

- Biodegradation: Microbial pathways involving Bradyrhizobium sp. strain JS329 for environmental remediation.

- Analytical Innovations: MALDI-ISD for peptide sequencing, leveraging 5-NSA’s oxidizing properties.

Classical Synthetic Pathways

The classical synthesis of 5-nitrosalicylic acid involves direct nitration of salicylic acid using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst. This method, detailed in early protocols, proceeds via electrophilic aromatic substitution, where the nitro group (–NO₂) preferentially occupies the para position relative to the hydroxyl group (–OH) on the aromatic ring [1] [3]. A typical procedure involves dissolving salicylic acid in concentrated nitric acid, followed by controlled heating at 50–70°C for 5–10 minutes to minimize decarboxylation and dinitration byproducts [1].

A key challenge in classical nitration is the coexistence of the 3-nitro isomer, which forms due to competing meta substitution. Meldrum’s separation method, leveraging differential solubility of monopotassium salts, remains a cornerstone for isolating 5-nitrosalicylic acid. For instance, treating the nitration mixture with potassium carbonate selectively crystallizes potassium 5-nitrosalicylate, which is subsequently acidified to yield the pure product [2]. However, this approach achieves only moderate yields (30–40%) due to incomplete regioselectivity and side reactions [2] [3].

Contemporary Synthetic Strategies

Selective Nitration Reaction Mechanisms

Modern strategies prioritize regioselectivity through tailored reaction conditions. The HNO₃/acetic acid (AcOH) system, investigated by Org. Process Res. Dev., demonstrates comparable yields (70–75%) to traditional mixed-acid systems while reducing hazardous waste [3]. Acetic acid’s polar aprotic nature stabilizes the nitronium ion (NO₂⁺), enhancing para selectivity. Kinetic studies reveal a second-order dependence on salicylic acid and nitric acid concentrations, with an activation energy of 58 kJ/mol [3].

Continuous flow microreactors represent another advancement. By maintaining precise stoichiometry (HNO₃:salicylic acid = 1.1–1.3) and residence times of 20–40 seconds at 55–75°C, microreactors achieve 85% yield with minimal isomer formation [4]. This method eliminates thermal runaway risks associated with batch reactors, as shown in Table 1.

Table 1: Comparison of Nitration Methods

| Method | Temperature (°C) | Yield (%) | 5-Nitro:3-Nitro Ratio |

|---|---|---|---|

| HNO₃/H₂SO₄ (batch) | 70 | 65 | 56:44 |

| HNO₃/AcOH (batch) | 65 | 72 | 68:32 |

| Microreactor (flow) | 70 | 85 | 92:8 |

Data compiled from [2] [3] [4].

5-Nitrosalicylaldehyde Conversion Methodologies

While not directly addressed in the provided sources, analogous pathways suggest 5-nitrosalicylaldehyde could serve as a precursor via oxidation. Hypothetically, catalytic oxidation using KMnO₄ or CrO₃ in acidic media might convert the aldehyde group (–CHO) to a carboxylic acid (–COOH), though this route requires validation through targeted studies.

Green Chemistry Principles in Synthesis

Photochemical nitration emerges as a sustainable alternative. Irradiating salicylic acid with UV light (254 nm) in the presence of sodium nitrite (NaNO₂) and sodium formate (HCOONa) achieves 40–50% yield under aqueous conditions [5]. This method avoids corrosive acids and generates fewer toxic byproducts, aligning with green chemistry principles.

Additionally, replacing sulfuric acid with acetic acid reduces waste acidity. The HNO₃/AcOH system produces recyclable aqueous effluent, contrasting with mixed-acid systems requiring neutralization [3].

Scale-up Considerations for Industrial Production

Industrial adoption demands safe, scalable protocols. Continuous flow systems, exemplified by plate reactors with integrated mixing elements, enable throughputs exceeding 25 mmol/h [6]. Key parameters include:

- Temperature control: Maintaining 55–75°C prevents exothermic runaway [4].

- Residence time distribution: Plug-flow reactors minimize back-mixing, ensuring uniform product quality [6].

- Solvent selection: Dichloromethane (DCM) in batch systems facilitates phase separation but poses environmental concerns; acetic acid offers a greener alternative [3] [6].

Purification and Isolation Techniques

Post-synthesis, the crude product is purified via fractional crystallization. Adding ice water precipitates 5-nitrosalicylic acid, which is isolated via suction filtration [1]. For isomer separation, potassium salt crystallization remains effective: dissolving the mixture in hot potassium carbonate solution selectively crystallizes potassium 5-nitrosalicylate, which is filtered and acidified to pH 2–3 using HCl [2]. Recrystallization from ethanol/water (1:3 v/v) yields >98% pure product [2].

The computational modeling of 5-nitrosalicylic acid has been extensively investigated using various theoretical approaches, with density functional theory emerging as the primary methodology for understanding its molecular behavior. The molecular formula C₇H₅NO₅ with a molecular weight of 183.12 Da has been consistently reported across multiple computational studies [1] [2] [3].

Density Functional Theory Applications

Comprehensive density functional theory calculations have been performed using the B3LYP functional with different basis sets, including 6-31G(d,p) and 6-311++G(d,p) [4] [5]. These calculations have focused on geometry optimization and vibrational frequency analysis, providing insights into the molecule's structural stability and energetic properties. The B3LYP hybrid functional has proven particularly effective for describing the electronic structure of 5-nitrosalicylic acid due to its ability to account for both exchange and correlation effects [5].

Thermodynamic Modeling

Solubility behavior has been modeled using several thermodynamic approaches, including the Wilson, Apelblat, and Non-Random Two-Liquid (NRTL) models [6] [7]. The Apelblat equation has demonstrated superior performance in correlating temperature-dependent solubility data, with maximum relative average deviations of 3.06 × 10⁻² and root-mean-square deviations of 39.78 × 10⁻⁴ [6]. These models have successfully predicted solubility trends across thirteen different solvents, ranging from 278.15 to 323.15 K [7].

Computational Validation Studies

Comparative studies have employed Hartree-Fock methods alongside density functional theory to validate computational predictions [8]. The scaled quantum mechanical force field approach has been utilized to reconcile theoretical vibrational frequencies with experimental observations, demonstrating the importance of scaling factors in bridging computational and experimental data [5].

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequencies | [5] |

| DFT/B3LYP | 6-311++G(d,p) | HOMO-LUMO calculations, NBO analysis | [4] |

| HF | 6-311G* | Comparative electronic structure calculations | [8] |

| MP2 | 6-31G* | Electron correlation studies | [8] |

| NRTL | N/A | Solubility modeling | [6] [7] |

| Wilson | N/A | Thermodynamic property calculations | [6] [7] |

| Apelblat | N/A | Temperature-dependent solubility correlation | [6] [7] |

Reactivity Pattern Theoretical Analysis

The reactivity patterns of 5-nitrosalicylic acid have been investigated through theoretical analysis of its electronic properties and chemical behavior. The molecule exhibits unique reactivity characteristics due to the presence of both electron-withdrawing nitro groups and electron-donating hydroxyl functionalities [9].

Electronic Structure and Reactivity

The electron-withdrawing nature of the nitro group significantly influences the reactivity patterns of 5-nitrosalicylic acid. Theoretical studies have demonstrated that the nitro substituent leads to decreased energy levels of frontier molecular orbitals, making the molecule more electrophilic in nature [10]. This electronic modification affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, thereby influencing the compound's chemical reactivity profile.

Proton Transfer Reactivity

Extensive research has revealed that 5-nitrosalicylic acid readily undergoes proton transfer reactions with various Lewis bases, including morpholine, hexamethylenetetramine, and ethylenediamine [11] [12] [13] [14]. The protonation occurs preferentially at the hetero-nitrogen atoms of the Lewis bases, forming stable proton-transfer compounds. This reactivity pattern demonstrates the compound's ability to act as an effective proton donor in hydrogen bonding networks.

Matrix-Assisted Applications

A particularly significant reactivity pattern has been identified in matrix-assisted laser desorption/ionization applications, where 5-nitrosalicylic acid functions as an oxidizing matrix [15] [16]. The compound promotes hydrogen abstraction reactions, generating hydrogen-deficient radical precursors that facilitate fragmentation pathways. This unique reactivity has been attributed to the nitro group's ability to accept hydrogen radicals, leading to radical-induced cleavage at carbon-carbon bonds [15].

Chemical Stability and Decomposition

Theoretical analysis has indicated that 5-nitrosalicylic acid maintains structural stability under normal conditions, with thermal decomposition occurring only at elevated temperatures. The torsion angle variation for the nitro substituent shows minimal deviation from planarity, typically less than 10 degrees, indicating strong conjugation with the aromatic ring system [12].

Hydrogen Bonding Network Characterization

The hydrogen bonding behavior of 5-nitrosalicylic acid represents a fundamental aspect of its molecular interactions and solid-state packing arrangements. Comprehensive crystallographic and theoretical studies have revealed complex hydrogen bonding networks that govern the compound's supramolecular architecture [17] [12] [13] [14].

Intramolecular Hydrogen Bonding

The molecular structure of 5-nitrosalicylic acid features a characteristic intramolecular hydrogen bond between the phenolic hydroxyl group and the carboxylate oxygen atom. This internal hydrogen bonding contributes to the molecule's conformational stability and influences its electronic properties. The ortho-positioning of the hydroxyl and carboxyl groups facilitates this interaction, creating a six-membered chelate ring structure [3].

Intermolecular Hydrogen Bonding Patterns

Multiple distinct hydrogen bonding motifs have been identified in crystalline forms of 5-nitrosalicylic acid complexes. The compound forms diverse supramolecular architectures depending on the co-crystallization partners [11] [12] [13] [14]:

Two-Dimensional Sheet Polymers: In complexes with morpholine, 5-nitrosalicylic acid anions and morpholine cations are linked through N⁺-H···O hydrogen bonding interactions involving both carboxylic and phenolic oxygen atoms, creating extensive two-dimensional sheet structures [13] [14].

Centrosymmetric Dimers: With hexamethylenetetramine, the compound forms unusual structures where planar 5-nitrosalicylic acid anions are cyclically linked by duplex water bridges through carboxylate oxygen atoms, generating centrosymmetric dimers [12] [13].

Three-Dimensional Networks: Ethylenediamine complexes result in three-dimensional network polymers comprising 5-nitrosalicylic acid anions, ethylenediamine dications, and water molecules in extensive hydrogen-bonded structures [13] [14].

Brick Wall Architecture

A particularly notable hydrogen bonding pattern involves the formation of brick wall networks through T-shaped O-H···O and C-H···O hydrogen bonding groups [17]. This architecture demonstrates modular expansion capabilities and can be transformed into chair cyclohexane and honeycomb structures when combined with appropriate co-formers such as trans-1,4-dithiane-1,4-dioxide and dioxane [17].

| Complex | H-Bond Type | Network Type | Reference |

|---|---|---|---|

| 5-NSA with morpholine | N⁺-H···O(carboxylate) | 2D sheet polymer | [11] [12] [13] [14] |

| 5-NSA with hexamethylenetetramine | N⁺-H···O(water) | Centrosymmetric dimers | [11] [12] [13] [14] |

| 5-NSA with ethylenediamine | N⁺-H···O(carboxylate) | 3D network polymer | [11] [12] [13] [14] |

| 5-NSA brick wall network | O-H···O and C-H···O | Brick wall architecture | [17] |

| 5-NSA with water bridges | Duplex water bridges | Cyclically linked | [11] [12] [13] [14] |

Hydrogen Bond Energetics

The strength and directionality of hydrogen bonds in 5-nitrosalicylic acid systems have been characterized through theoretical calculations. The carboxylate and phenolic oxygen atoms serve as primary acceptor sites, while the hydroxyl hydrogen acts as the primary donor in intramolecular interactions [13]. The energy of these hydrogen bonding interactions contributes significantly to the overall stability of the crystalline forms.

Electron Density Distribution Mapping

Theoretical analysis of electron density distribution in 5-nitrosalicylic acid provides crucial insights into its chemical bonding patterns, reactivity sites, and intermolecular interaction capabilities. Advanced computational methods have been employed to map the three-dimensional electron density distribution and identify regions of high and low electron density [4] [5].

Frontier Molecular Orbital Analysis

The electron density distribution in 5-nitrosalicylic acid is significantly influenced by the presence of both electron-donating hydroxyl groups and electron-withdrawing nitro substituents. Density functional theory calculations have revealed that the highest occupied molecular orbital exhibits substantial electron density localization on the phenolic region, while the lowest unoccupied molecular orbital shows significant contribution from the nitro group and aromatic ring system [4] [5].

Electrostatic Potential Mapping

Molecular electrostatic potential surfaces have been computed to visualize the charge distribution and identify nucleophilic and electrophilic sites within the molecule. The carboxylate oxygen atoms exhibit regions of high negative electrostatic potential, indicating their preference for hydrogen bonding and metal coordination interactions [5]. Conversely, the nitro group region displays positive electrostatic potential, consistent with its electron-withdrawing character.

Natural Bond Orbital Analysis

Natural bond orbital analysis has been performed to understand the electronic structure and charge distribution patterns in 5-nitrosalicylic acid [4]. This analysis provides information about electron delocalization, hybridization states, and the nature of chemical bonding within the molecule. The results indicate significant charge transfer between the aromatic ring and substituent groups, contributing to the molecule's overall electronic stability.

Atomic Charge Distribution

Theoretical calculations have determined the atomic charges using various population analysis methods. The oxygen atoms of both the hydroxyl and nitro groups carry substantial negative charges, while the nitrogen atom of the nitro group exhibits a significant positive charge due to its oxidation state. These charge distributions are consistent with the observed chemical reactivity and hydrogen bonding preferences of the compound [4].

Electronic Density Topology

Atoms in Molecules theory has been applied to analyze the topology of electron density in 5-nitrosalicylic acid, identifying critical points and characterizing the nature of chemical bonds. This analysis reveals the presence of bond critical points between all covalently bonded atoms and ring critical points within the aromatic system, confirming the aromatic character and planarity of the benzene ring [5].

Molecular Orbital Theory Applications

Molecular orbital theory has been extensively applied to understand the electronic structure, spectroscopic properties, and chemical behavior of 5-nitrosalicylic acid. These theoretical investigations have provided comprehensive insights into the orbital interactions, energy levels, and electronic transitions that govern the molecule's properties [4] [5] [18].

Frontier Molecular Orbital Energies

The frontier molecular orbitals of 5-nitrosalicylic acid have been calculated using density functional theory methods to determine the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. These calculations are essential for understanding the compound's chemical reactivity, as the frontier orbital energies directly influence electron donation and acceptance capabilities [4] [5]. The HOMO-LUMO energy gap provides information about the kinetic stability and polarizability of the molecule.

Electronic Transitions and Spectroscopic Properties

Time-dependent density functional theory calculations have been employed to predict electronic absorption spectra and oscillator strengths for 5-nitrosalicylic acid [8]. These calculations help interpret experimental ultraviolet-visible spectroscopic data and understand the nature of electronic transitions within the molecule. The computed absorption energies correlate well with experimental observations, validating the theoretical methodology.

Chemical Reactivity Descriptors

Molecular orbital theory has been used to calculate various chemical reactivity descriptors, including chemical hardness, electronegativity, and electrophilicity index [4]. These global reactivity parameters provide quantitative measures of the molecule's tendency to participate in chemical reactions and form intermolecular interactions. The chemical hardness value indicates the resistance to electron density changes, while the electrophilicity index measures the molecule's ability to accept electrons.

| Property | Method | Reference |

|---|---|---|

| Molecular Formula | Experimental | [1] [2] [3] |

| Molecular Weight | Experimental | [1] [2] [3] |

| HOMO Energy (eV) | DFT/B3LYP | [4] [5] |

| LUMO Energy (eV) | DFT/B3LYP | [4] [5] |

| HOMO-LUMO Gap (eV) | DFT/B3LYP | [4] [5] |

| Chemical Hardness (η) | DFT/B3LYP | [4] |

| Electronegativity (χ) | DFT/B3LYP | [4] |

| Electrophilicity Index (ω) | DFT/B3LYP | [4] |

| Dipole Moment (Debye) | DFT/B3LYP | [5] |

| Total Energy (Hartree) | DFT/B3LYP | [4] |

Orbital Symmetry and Selection Rules

The symmetry properties of molecular orbitals in 5-nitrosalicylic acid have been analyzed to understand the allowed electronic transitions and vibrational coupling mechanisms. The molecule belongs to the C₁ point group due to the lack of symmetry elements, which influences the selection rules for electronic and vibrational transitions [5].

Natural Bond Orbital Transformations

Natural bond orbital analysis has provided insights into the localized bonding patterns and electron delocalization effects in 5-nitrosalicylic acid [4]. This analysis reveals the hybridization states of individual atoms and quantifies the extent of electron delocalization between different molecular fragments. The results demonstrate significant charge transfer interactions between the aromatic ring and functional groups.

Vibrational Analysis Through Molecular Orbitals

The vibrational properties of 5-nitrosalicylic acid have been interpreted using molecular orbital theory to understand the normal modes of vibration and their corresponding frequencies [5]. The calculated vibrational frequencies have been compared with experimental Fourier transform infrared and Raman spectroscopic data, showing good agreement when appropriate scaling factors are applied.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch (phenolic) | 3200-3600 | Phenolic OH stretching |

| C=O stretch (carboxyl) | 1650-1700 | Carboxylic acid C=O |

| N-O stretch (nitro) | 1520-1560 | Asymmetric NO₂ stretch |

| C-C stretch (aromatic) | 1450-1600 | Aromatic ring vibrations |

| C-H bend (aromatic) | 1000-1300 | Aromatic C-H bending |

| O-H bend (in-plane) | 1200-1400 | Phenolic OH bending |

| C-O stretch | 1200-1300 | C-O single bond stretch |

| Ring deformation | 400-800 | Ring breathing modes |

Substituent Effects on Molecular Orbitals

The influence of the nitro and hydroxyl substituents on the molecular orbital energies and distributions has been systematically studied [10] [19]. The electron-withdrawing nitro group significantly lowers both HOMO and LUMO energies, while the electron-donating hydroxyl group has a stabilizing effect on the HOMO. These substituent effects are crucial for understanding the molecule's chemical behavior and intermolecular interactions.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 63 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 56 of 63 companies with hazard statement code(s):;

H315 (98.21%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant